3-(4-Methoxy-3-methyl-benzyl)-piperidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
955288-19-4 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-[(4-methoxy-3-methylphenyl)methyl]piperidine |
InChI |
InChI=1S/C14H21NO/c1-11-8-12(5-6-14(11)16-2)9-13-4-3-7-15-10-13/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3 |
InChI Key |
VSWHSJOXIJXKNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2CCCNC2)OC |
Origin of Product |
United States |
Contextualization Within the Piperidine Class of Compounds
The piperidine (B6355638) moiety, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. smolecule.com It is one of the most common heterocyclic structures found in pharmaceuticals and natural alkaloids. smolecule.comechemi.com The prevalence of the piperidine scaffold is underscored by its presence in over 70 commercially available drugs, including several blockbuster medications. echemi.com Piperidine and its derivatives are integral to more than twenty classes of pharmaceuticals, highlighting their versatility and importance in drug design. smolecule.com
The significance of piperidines stems from their ability to serve as versatile scaffolds in the construction of complex, biologically active molecules. echemi.com They are found in a wide array of medicinal agents, including those targeting the central nervous system, as well as anticoagulants, antihistamines, and anticancer drugs. The development of efficient and cost-effective methods for synthesizing substituted piperidines is, therefore, a critical task in contemporary organic chemistry. smolecule.com Research in this area is robust, with thousands of papers on piperidine-related compounds published in recent years. smolecule.com
Significance of Methoxybenzyl Substitution Patterns in Synthetic and Medicinal Chemistry
The substitution pattern on a core scaffold like piperidine (B6355638) plays a crucial role in determining a compound's biological activity and physicochemical properties. The methoxybenzyl group, present in 3-(4-Methoxy-3-methyl-benzyl)-piperidine, is a common feature in many natural products and, by extension, in numerous drugs derived from them. Medicinal chemists frequently incorporate this group into synthetic molecules to leverage its beneficial effects on ligand-target interactions, physicochemical characteristics, and metabolic profiles.
The methoxy (B1213986) group (-OCH3) itself can significantly influence a molecule's properties. It can enhance binding to a biological target and improve absorption, distribution, metabolism, and excretion (ADME) parameters. The combination of a hydroxyl and a methyl group in the methoxy substituent often leads to unique effects that are more than the sum of their parts. For instance, the p-Methoxybenzyl (PMB) group is often used as a protecting group in organic synthesis, as it can be cleaved under specific, mild oxidizing conditions.
Overview of Research Trajectories for Piperidine Derivatives
Established Synthetic Pathways to the Piperidine Core
A variety of methods have been developed for the synthesis of the piperidine ring, offering different levels of control over substitution and stereochemistry.
Reductive amination is a powerful and versatile method for the formation of amines, including the piperidine ring. youtube.commasterorganicchemistry.comyoutube.comlibretexts.org This typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.com For the synthesis of a piperidine ring, a dicarbonyl compound can react with ammonia (B1221849) or a primary amine in a "one-pot" cascade reaction involving two imine formations and subsequent reductions.
A common reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN), which is mild enough to selectively reduce the iminium ion in the presence of the carbonyl group. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is another effective reagent that is often preferred due to its lower toxicity and has been shown to give high yields with fewer side products in many cases. nih.gov The choice of solvent can influence the reaction, with 1,2-dichloroethane (B1671644) (DCE) and tetrahydrofuran (B95107) (THF) being commonly used. nih.gov
| Amine Type | Carbonyl Precursor | Reducing Agent | Key Features |
| Primary | Aldehyde/Ketone | NaBH3CN, NaBH(OAc)3 | Avoids over-alkylation issues seen in direct alkylation. masterorganicchemistry.com |
| Secondary | Aldehyde/Ketone | NaBH(OAc)3 | Can be used to synthesize tertiary amines. nih.gov |
| Ammonia | Dicarbonyl compound | H2/Catalyst, NaBH3CN | Forms the piperidine ring in a single step. |
This table provides a general overview of reductive amination for amine synthesis.
Catalytic hydrogenation of pyridine (B92270) derivatives is a direct and widely used method for the synthesis of piperidines. researchgate.netresearchgate.net This method involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst. Common catalysts include platinum oxide (PtO2), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). researchgate.net The reaction conditions, such as pressure and temperature, can be varied to achieve the desired transformation. For instance, hydrogenation of 4-(4-fluorobenzyl)pyridine to 4-(4-fluorobenzyl)piperidine has been successfully achieved using catalysts like Rh/C, Pd/C, and Pt/C. researchgate.net
The choice of catalyst can also influence the stereoselectivity of the reduction. Iridium(III) complexes have been shown to be robust and selective catalysts for the ionic hydrogenation of pyridines to the corresponding piperidines, tolerating a wide range of functional groups. chemrxiv.org
| Pyridine Substrate | Catalyst | Solvent | Conditions | Product |
| Pyridine | Bimetallic Pd-Ag/Cu nanoparticles | - | 60°C, 70 atm H2 | Piperidine researchgate.net |
| 4-(4-fluorobenzyl)pyridine | Rh/C, Pd/C, or Pt/C | Various | Varied T and P | 4-(4-fluorobenzyl)piperidine researchgate.net |
| Substituted Pyridines | Iridium(III) complex | - | - | Multi-substituted Piperidines chemrxiv.org |
This table presents examples of catalytic hydrogenation for piperidine synthesis.
Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govnih.govscipublications.com This technology has been successfully applied to the synthesis of various piperidine derivatives. For instance, the synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles, which contain a piperazine (B1678402) (a related nitrogen heterocycle) moiety, has been achieved efficiently using microwave irradiation. nih.gov Similarly, novel 3-[(4-substituted piperazin-1-yl)alkyl]imidazo[2,1-b] nih.govresearchgate.netbenzothiazol-2(3H)-ones have been prepared under microwave-assisted, solvent-free conditions. nih.gov
The synthesis of 3,5-disubstituted 1,2,4-triazole-based piperazine derivatives has also been accomplished directly from a nitrile and a hydrazide under microwave irradiation without the need for a base or solvent. scipublications.com
| Reactants | Product Type | Microwave Conditions | Key Advantages |
| 2-aminonicotinaldehyde, ethyl cyanoacetate, piperidine | 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile intermediate | Solvent-free | Shorter reaction time, high purity. nih.gov |
| Imidazo[2,1-b] nih.govresearchgate.netbenzothiazol-2(3H)-one precursors | 3-[(4-substituted piperazin-1-yl)alkyl]imidazo[2,1-b] nih.govresearchgate.netbenzothiazol-2(3H)-ones | Alumina solid support | Solvent-free, efficient. nih.gov |
| Piperazine substituted nitrile, hydrazide | 3,5-disubstituted 1,2,4-triazole (B32235) based piperazine | No base or solvent | Good yield, short reaction time. scipublications.com |
This table highlights the use of microwave assistance in the synthesis of piperidine-related heterocycles.
Regioselective ring closure reactions provide a powerful means to construct the piperidine ring with specific substitution patterns. One such method involves the intramolecular cyclization of an appropriately functionalized acyclic precursor. For example, the synthesis of 3-(substituted benzyl)piperidines has been achieved through the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and saturation of the heteroaromatic ring using a palladium catalyst. researchgate.net
Another approach involves the regioselective ring-opening of aziridines. Depending on the substituents and reaction conditions, the aziridine (B145994) ring can be opened at either the C2 or C3 position by a nucleophile, leading to precursors that can then be cyclized to form substituted piperidines.
The development of stereoselective methods for piperidine synthesis is of paramount importance for the preparation of chiral drugs. Various diastereoselective and enantioselective strategies have been reported.
Diastereoselective Synthesis: The synthesis of 2,3,6-trisubstituted piperidines has been accomplished with high diastereoselectivity through a sequence involving a nitro-Mannich reaction followed by a ring-closure condensation. nih.gov The relative stereochemistry at different positions can be controlled by the choice of reagents and reaction conditions. For instance, triacetoxyborohydride reduction of an iminium ion can lead to a cis-2,6-disubstituted piperidine, while a triethylsilane/TFA reduction of an acyliminium ion can yield the trans-isomer. nih.gov
Enantioselective Synthesis: A notable enantioselective approach to 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine (B1217469) derivative. nih.gov This method provides access to enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. This strategy has been applied to the formal synthesis of Preclamol, a compound with a 3-arylpiperidine structure. nih.gov
| Method | Key Transformation | Stereochemical Control | Example Application |
| Nitro-Mannich/Ring Closure | Formation of 2,3,6-trisubstituted piperidines | Diastereoselective (cis/trans control) | Synthesis of specific diastereomers of 2-phenyl-6-alkyl-3-aminopiperidines. nih.gov |
| Rh-catalyzed Reductive Heck | Arylation of dihydropyridine | Enantioselective | Formal synthesis of Preclamol. nih.gov |
| Asymmetric Alkylation | Alkylation of N-Boc protected piperidines | Enantioselective (using chiral ligands) | Synthesis of enantiopure mono- and disubstituted N-Boc piperazines. whiterose.ac.uk |
This table summarizes stereoselective approaches to piperidine synthesis.
Introduction of the 4-Methoxy-3-methyl-benzyl Moiety
Once the piperidine ring is formed, or during its formation, the 4-methoxy-3-methyl-benzyl group must be introduced at the 3-position. A direct synthesis of this compound is not widely reported, but several general methods for the synthesis of 3-benzylpiperidines can be applied.
One plausible approach is the alkylation of a suitable piperidine derivative . For instance, a 3-lithiated N-Boc-piperidine can be generated and then reacted with 4-methoxy-3-methylbenzyl halide. The regioselective alkylation at the 3-position of piperidine has been demonstrated. odu.edu
Another strategy is the catalytic hydrogenation of a corresponding 3-(4-methoxy-3-methylbenzyl)pyridine . This precursor could potentially be synthesized via a Grignard reaction between 3-cyanopyridine (B1664610) and 4-methoxy-3-methylbenzylmagnesium bromide, followed by further transformations. A convenient method for the preparation of a series of 3-(substituted benzyl)piperidines involves the addition of substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and saturation of the pyridine ring. researchgate.net
Cross-coupling reactions , such as the Suzuki coupling, offer another powerful tool. While many examples focus on 4-benzylpiperidines, protocols for the coupling of boronic acids with 3-halopyridines could be adapted. organic-chemistry.org
Finally, a reductive amination between 4-methoxy-3-methylbenzaldehyde (B1345598) and a suitable 3-aminopiperidine derivative could also lead to the target compound after subsequent modifications.
Alkylation and Arylation Reactions
Alkylation and arylation reactions are powerful tools for the C-H functionalization of piperidines, allowing for the direct introduction of substituent groups.
Alkylation Reactions: The direct alkylation at the C-3 position of a piperidine ring is a challenging transformation that often requires the generation of a specific enamine or enamide anion intermediate. odu.edu One strategy involves the conversion of piperidine to N-chloropiperidine, followed by dehydrohalogenation to form Δ¹-piperideine. This intermediate can then be deprotonated with a strong base like ethylmagnesium bromide or lithium diisopropylamide (LDA) to generate the enamide anion. Subsequent reaction with an appropriate alkyl halide, such as 4-methoxy-3-methylbenzyl bromide, would yield the 3-alkylated piperideine, which can then be reduced to the final 3-alkylpiperidine product. odu.edu However, this method can suffer from low yields due to the instability of the piperideine intermediate and competing side reactions. odu.edu
Arylation Reactions: Modern transition-metal-catalyzed arylation reactions offer more direct and efficient routes to substituted piperidines. Photoredox catalysis, for example, has been employed for the α-amino C–H arylation of highly substituted piperidines with electron-deficient cyano(hetero)arenes. nih.gov While this typically functionalizes the C-2 or C-6 position, strategic placement of directing groups on the piperidine nitrogen can guide the arylation to other positions. For instance, directing groups like pyridyl or thioamide moieties have been used to facilitate site-selective C-H activation. researchgate.netresearchgate.net
A highly effective method for synthesizing 3-aryl piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. acs.org This process couples aryl boronic acids with a protected dihydropyridine intermediate, leading to 3-substituted tetrahydropyridines with excellent enantioselectivity. A subsequent reduction step then furnishes the desired chiral 3-arylpiperidine. acs.org This three-step sequence, involving partial pyridine reduction, asymmetric carbometalation, and final reduction, provides broad functional group tolerance. acs.org
| Methodology | Catalyst/Reagent | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Photoredox Catalysis | Transition Metal Polypyridyl Complexes | Substituted piperidines, Cyano(hetero)arenes | High diastereoselectivity for α-arylation; relies on α-amino radical intermediates. | nih.gov |
| Directed C-H Activation | Palladium or Ruthenium catalysts with directing groups (e.g., pyridyl) | N-aryl piperidines, Aryl boronates | Site-selective arylation; can face challenges with competing mono- and bis-arylation. | researchgate.netresearchgate.net |
| Asymmetric Reductive Heck | Rhodium catalyst with chiral ligands | Aryl boronic acids, Dihydropyridines | High yield and enantioselectivity for 3-arylation; broad functional group tolerance and scalable. | acs.org |
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of organic synthesis and provides a classic approach to forming the pivotal C-C bond in 3-benzylpiperidine (B85744) derivatives. This can be achieved in two primary ways: either the piperidine acts as the nucleophile attacking a benzylic electrophile, or a nucleophilic benzyl (B1604629) species attacks an electrophilic piperidine ring.
A common strategy involves the reaction of a piperidine derivative with a benzylic halide, such as 4-methoxy-3-methylbenzyl bromide. khanacademy.org For direct N-alkylation, piperidine itself can act as a nucleophile, but this functionalizes the nitrogen atom. researchgate.net To achieve C-3 alkylation, a nucleophilic carbon center must be generated at that position. This can be accomplished by metallating a suitably protected piperidine. For example, lithiation of an N-Boc-piperidine with a strong base like sec-butyllithium (B1581126) in the presence of a directing group can generate a nucleophile at the desired position, which can then be coupled with the electrophilic benzyl bromide. youtube.com
Alternatively, nucleophilic substitution can be performed on an activated piperidine ring. The synthesis of 2-alkoxy- or 2-acyloxypiperidines creates an electrophilic center at the C-2 position by forming an N-acyliminium ion intermediate under Lewis acid catalysis. acs.org This intermediate readily reacts with various nucleophiles, including silyl (B83357) enolates or organometallic reagents. While this method is highly effective for C-2 substitution, adapting it for C-3 substitution is less direct and would require a multi-step sequence. acs.org
| Nucleophile | Electrophile | Activating Agent/Conditions | Position Functionalized | Reference |
|---|---|---|---|---|
| Piperidine | Alkyl Halide (e.g., Benzyl Bromide) | Base (e.g., K₂CO₃) or no base | N-position (alkylation) | researchgate.net |
| 3-Lithiated N-Boc-piperidine | Benzyl Bromide | Strong base (e.g., s-BuLi), directing group | C-3 position (alkylation) | youtube.com |
| Silyl Enolate | 2-Acyloxy-N-benzyloxycarbonylpiperidine | Metal triflate catalyst (e.g., Sc(OTf)₃) | C-2 position (alkylation) | acs.org |
| Piperidine | 2-Substituted N-methylpyridinium ion | Methanol solvent | C-2 position (aromatic substitution) | nih.gov |
Synthesis of Key Intermediates
The synthesis of this compound requires the preparation of two key building blocks: the piperidine moiety (or a suitable precursor) and the substituted benzyl electrophile.
The synthesis of the piperidine ring itself can be achieved through various cyclization strategies, such as the intramolecular cyclization of amino-aldehydes or the N-heterocyclization of primary amines with diols. nih.govorganic-chemistry.org For creating a 3-substituted piperidine, one effective route involves the Dieckmann condensation of a diester to form a piperidone, which can then be further functionalized. For example, 3-p-methoxyphenyl-1-methyl-4-piperidone has been synthesized as an intermediate, which upon reduction of the ketone and subsequent modifications, can lead to 3-substituted piperidines. prepchem.com
The key electrophile, 4-methoxy-3-methylbenzyl bromide, is not a commonly catalogued reagent but can be synthesized from commercially available precursors. A plausible route starts with 3-methyl-4-methoxybenzaldehyde or the corresponding benzoic acid. The aldehyde can be reduced to 4-methoxy-3-methylbenzyl alcohol. The subsequent conversion of the alcohol to the bromide is a standard transformation. A well-established method for similar structures, such as 4-methoxybenzyl alcohol, is the Appel reaction, using triphenylphosphine (B44618) and carbon tetrabromide, which yields the corresponding benzyl bromide in moderate yields. Another method involves the direct bromomethylation of a substituted toluene (B28343), such as the reaction of toluene with trioxane (B8601419) and hydrobromic acid, to produce 4-methylbenzyl bromide. A similar approach could be adapted for 4-methoxy-3-methyltoluene.
Scalability Considerations in Synthetic Design
Transitioning a synthetic route from laboratory scale to large-scale production introduces a new set of challenges that must be addressed in the synthetic design. odu.edu For the synthesis of piperidine derivatives, several factors are critical for ensuring a scalable and efficient process.
One primary consideration is the cost and availability of starting materials and reagents. Routes that rely on expensive catalysts, such as those with precious metals like rhodium or palladium, may become economically unviable on a large scale unless catalyst loading is very low and recycling is efficient. acs.orgnih.gov Similarly, the use of cryogenic conditions (e.g., -78 °C), often required for reactions involving strong organolithium bases, can be difficult and costly to maintain in large industrial reactors. rsc.org
The safety profile of the reaction is paramount. Reagents like strong bases (e.g., NaH, LDA), pyrophoric organolithiums, and toxic materials must be handled with extreme care, and alternative, safer reagents are often sought for scale-up. odu.eduresearchgate.net Furthermore, reactions that generate gaseous byproducts or are highly exothermic require careful engineering controls to manage heat and pressure.
Purification of the final product and intermediates is another significant hurdle. Chromatographic purification, while common in the lab, is often impractical and expensive for multi-kilogram production. Therefore, scalable syntheses should ideally yield products that can be purified by crystallization or distillation. nih.gov The development of one-pot procedures or telescoping steps, where intermediates are not isolated, can significantly improve efficiency and reduce waste, making a process more scalable. organic-chemistry.org For instance, a one-pot synthesis of cyclic amines from alkyl dihalides and primary amines under microwave irradiation in an aqueous medium highlights a move towards more scalable and environmentally friendly conditions. organic-chemistry.org The development of biocatalytic methods, such as using immobilized lipases, also presents a promising avenue for scalable and sustainable synthesis of piperidine derivatives. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to map out the entire molecular framework.
The ¹H NMR spectrum of this compound would present a series of distinct signals corresponding to each unique proton environment in the molecule. Based on data from analogous structures, the expected chemical shifts (δ) are detailed below. rsc.orgrsc.org The aromatic region is anticipated to show signals for a 1,2,4-trisubstituted benzene (B151609) ring. The piperidine ring protons would appear as a complex set of overlapping multiplets, the interpretation of which is crucial for determining ring conformation. The broad signal of the amine (N-H) proton is characteristically variable in its chemical shift.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H (Piperidine) | Variable (e.g., 1.5 - 2.5) | Broad Singlet | 1H |
| Aromatic H | ~ 6.6 - 6.9 | Multiplet | 3H |
| -OCH₃ (Methoxy) | ~ 3.8 | Singlet | 3H |
| Piperidine H (α to N) | ~ 2.9 - 3.1 | Multiplet | 2H |
| Benzylic -CH₂- | ~ 2.4 - 2.5 | Doublet | 2H |
| Aromatic -CH₃ | ~ 2.1 - 2.2 | Singlet | 3H |
| Piperidine H (other) | ~ 1.1 - 1.8 | Multiplet | 7H |
Note: Data is predicted based on analogous compounds. Actual experimental values may vary.
Complementing the proton data, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. This technique is especially useful for identifying quaternary carbons, such as those in the aromatic ring that lack attached protons. The chemical shifts confirm the presence of the methoxy (B1213986), methyl, benzylic, and piperidine carbons. The six expected signals in the aromatic region would confirm the substitution pattern of the benzene ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-O | ~ 157 |
| Aromatic Quaternary C | ~ 125 - 131 |
| Aromatic C-H | ~ 112 - 129 |
| -OCH₃ (Methoxy) | ~ 55 |
| Piperidine C (α to N) | ~ 47 |
| Piperidine C (other) | ~ 24 - 32 |
| Benzylic -CH₂- | ~ 38 |
| Aromatic -CH₃ | ~ 16 |
Note: Data is predicted based on analogous compounds and general chemical shift ranges. rsc.orgrsc.org
For complex molecules where 1D NMR spectra exhibit significant signal overlap, such as the piperidine region, two-dimensional (2D) NMR experiments are indispensable. libretexts.orgucl.ac.uk
HOMOCOSY (Homonuclear Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It would be used to trace the connectivity of the protons within the piperidine ring, establishing the sequence of -CH₂- groups and the methine proton at the C3 position.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This technique would be used to unambiguously assign the carbon signals for the benzylic, methoxy, methyl, and each of the piperidine CH/CH₂ groups based on their known proton shifts. researchgate.net
The application of these 2D techniques has been fundamental in the structural elucidation of numerous substituted piperidine derivatives. optica.orgslideshare.net
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Amine (N-H) | Stretch | 3300 - 3400 | Medium, Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2950 | Strong |
| Aromatic C=C | Stretch | ~1610, ~1500 | Medium-Strong |
| Aromatic C-O (Ether) | Stretch | ~1250 | Strong |
| C-N | Stretch | 1100 - 1250 | Medium |
Note: Predicted values are based on characteristic absorption frequencies for known functional groups. nist.govchemicalbook.comresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information on the molecular weight and structural composition of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molecular formula C₁₄H₂₁NO), the molecular ion peak [M]⁺ would be observed at an m/z of approximately 219.
The fragmentation pattern is highly predictable and provides structural confirmation. The most significant fragmentation pathway is typically benzylic cleavage, due to the stability of the resulting benzyl cation.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Structure | m/z Value | Description |
| [C₁₄H₂₁NO]⁺ | 219 | Molecular Ion (M⁺) |
| [C₉H₁₁O]⁺ | 135 | Benzylic cleavage, formation of the stable 4-methoxy-3-methylbenzyl cation. This is expected to be the base peak. |
| [C₅H₁₀N]⁺ | 84 | Cleavage resulting in the piperidinyl-methyl cation fragment. |
The analysis of fragmentation patterns in related benzylisoquinoline alkaloids has shown the utility of identifying key ions to determine substitution on the benzyl moiety. rhhz.net
X-ray Crystallography for Absolute Configuration and Conformational Analysis (for related compounds)
While no published crystal structure exists for this compound itself, X-ray crystallography is the definitive method for determining the solid-state structure of molecules. For related piperidine derivatives, this technique has been crucial for establishing:
Conformational Analysis: It can unambiguously determine the conformation of the piperidine ring, which typically adopts a stable chair form. researchgate.net
Stereochemistry: The analysis reveals the relative orientation of substituents on the ring, identifying them as axial or equatorial. In 3-substituted piperidines, a bulky substituent like the 4-methoxy-3-methylbenzyl group would be expected to occupy the more sterically favorable equatorial position to minimize 1,3-diaxial interactions. rsc.org
Absolute Configuration: For chiral compounds crystallized as a single enantiomer, X-ray crystallography can determine the absolute R or S configuration at the stereocenter (C3 of the piperidine ring).
Studies on various N-benzyl piperidine and t-(3)-benzyl-r-(2),c-(6)-diphenyl piperidin-4-one derivatives have demonstrated the power of crystallography in confirming stereochemical assignments and molecular geometry. researchgate.netnih.gov
Crystal Structure Determination
A hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained from such an analysis.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₄H₂₁NO |
| Formula Weight | 219.33 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1325.4 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.098 |
Conformational Preferences of the Piperidine Ring
The six-membered piperidine ring is known to adopt a chair conformation to minimize steric and torsional strain. For This compound , the bulky benzyl substituent at the C3 position would have a strong preference for an equatorial orientation to avoid unfavorable 1,3-diaxial interactions.
In a chair conformation, substituents can occupy either axial or equatorial positions. The equatorial position is generally more stable for larger groups. Research on similarly substituted piperidines consistently shows that bulky substituents preferentially occupy the equatorial position. whiterose.ac.uk For instance, in t-3-Benzyl-r-2,c-6-bis-(4-methoxy-phenyl)-piperidin-4-one, the benzyl group at the 3-position is found to have an equatorial orientation. nih.gov
The two possible chair conformations for This compound would be in equilibrium, with the conformer having the benzyl group in the equatorial position being significantly more populated. The exact dihedral angles and puckering parameters of the piperidine ring would be determined from crystal structure data.
Table 2: Expected Conformational Features of the Piperidine Ring
| Feature | Expected Observation |
| Ring Conformation | Predominantly a chair conformation. |
| Substituent Orientation | The 3-(4-Methoxy-3-methyl-benzyl) group is expected to be in an equatorial position to minimize steric hindrance. |
| Conformational Energy | The conformer with the equatorial substituent will have a lower conformational energy. |
Intermolecular Interactions and Hydrogen Bonding Networks
In the solid state, molecules of This compound would be expected to form a three-dimensional network through various intermolecular interactions. The primary and most significant of these would be hydrogen bonding involving the secondary amine of the piperidine ring.
The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. This would likely lead to the formation of N-H···N hydrogen bonds, linking molecules into chains or dimers. Furthermore, the oxygen atom of the methoxy group on the benzyl ring could act as a hydrogen bond acceptor, potentially forming N-H···O or C-H···O interactions. nih.govnih.gov
Table 3: Potential Intermolecular Interactions
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
| Hydrogen Bond | N-H (amine) | N (amine of another molecule) | Formation of chains or dimeric structures. |
| Hydrogen Bond | N-H (amine) | O (methoxy) | Cross-linking of molecular chains. |
| Weak Hydrogen Bond | C-H (aliphatic/aromatic) | O (methoxy) | Further stabilization of the three-dimensional network. nih.gov |
| C-H···π Interaction | C-H (piperidine) | Aromatic ring | Contribution to the packing efficiency and lattice energy. nih.gov |
Iv. Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties with a good balance between accuracy and computational cost. While specific DFT studies for 3-(4-Methoxy-3-methyl-benzyl)-piperidine are not extensively detailed in the public literature, the methodologies and expected outcomes can be described based on studies of closely related piperidine (B6355638) and methoxybenzyl derivatives nih.govnih.gov. Such calculations are typically performed using specific functionals, like B3LYP, and basis sets, such as 6-311++G(d,p), to ensure reliable results nih.govresearchgate.net.
A fundamental step in any computational analysis is geometry optimization, where the molecule's structure is adjusted to find its most stable, lowest-energy conformation. This process determines key structural parameters like bond lengths, bond angles, and dihedral angles nih.gov. For this compound, this would involve finding the preferred orientation of the substituted benzyl (B1604629) group relative to the piperidine ring. The piperidine ring itself typically adopts a stable chair conformation. The optimized structure provides a realistic 3D model of the molecule, which is the foundation for all subsequent property calculations nih.gov.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor nih.gov. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable mdpi.comscirp.org.
The analysis for this compound would reveal the distribution of these orbitals. The HOMO is likely to be localized on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO may be distributed across the benzyl-piperidine framework. The energy gap would quantify its kinetic stability and predict its tendency to engage in charge transfer interactions within itself or with other molecules nih.gov.
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the electronic nature of a molecule. These descriptors provide quantitative measures of reactivity and stability researchgate.net.
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap mdpi.com.
Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating how easily the molecule's electron cloud can be deformed.
These parameters are invaluable for predicting how this compound would interact with biological targets or other chemical species. The following table presents electronic properties calculated for a related compound, 3-(p-Methoxybenzyl)-4-(4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one, using the DFT/B3LYP/6-311++G(d,p) method, to illustrate the typical values obtained from such an analysis researchgate.netepstem.net.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy (EHOMO) | -6.195 |
| LUMO Energy (ELUMO) | -1.898 |
| Energy Gap (ΔE) | 4.297 |
| Ionization Potential (I) | 6.195 |
| Electron Affinity (A) | 1.898 |
| Electronegativity (χ) | 4.046 |
| Chemical Hardness (η) | 2.148 |
| Chemical Softness (S) | 0.232 |
Illustrative data for a related compound containing a p-Methoxybenzyl group.
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule uni-muenchen.deproteopedia.org. It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:
Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen or nitrogen nih.gov.
Blue: Regions of most positive potential, indicating electron-poor areas that are favorable for nucleophilic attack, typically around hydrogen atoms bonded to electronegative atoms researchgate.net.
Green/Yellow: Regions of neutral or intermediate potential.
For this compound, an MEP map would likely show a negative potential (red) around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the piperidine ring, identifying them as potential sites for hydrogen bonding or coordination. Positive potentials (blue) would be expected around the hydrogen atoms, particularly the one attached to the piperidine nitrogen.
Molecular Modeling for Rational Design
Molecular modeling is a cornerstone of rational drug design, a process that relies on understanding the structure and function of a biological target to design effective drug molecules nih.gov. Piperidine derivatives are frequently investigated in drug discovery due to their versatile structure, which can interact with a wide array of biological targets nih.gov.
Computational techniques like molecular docking and molecular dynamics are used to simulate the interaction between a ligand, such as this compound, and a target protein. Docking studies predict the preferred binding orientation and affinity of the molecule within the active site of a receptor nih.gov. This allows researchers to identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. For instance, N-benzylpiperidine analogs have been designed and modeled as inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy nih.gov. Computational studies help in understanding how modifications to the benzyl or piperidine rings affect binding affinity and selectivity, guiding the synthesis of more potent and specific inhibitors.
In Silico Prediction of Potential Biological Activities (e.g., using PASS tool for related compounds)
Before undertaking expensive and time-consuming laboratory synthesis and testing, computational tools can predict the likely biological activities of a novel compound. The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide range of pharmacological effects and biological mechanisms based on a molecule's structure.
While a specific PASS analysis for this compound is not available, studies on other novel piperidine derivatives have shown that this structural class has a high probability of exhibiting a broad spectrum of biological activities. In silico analyses of related compounds predict potential effects on the central nervous system, including neurotransmitter uptake inhibition and anti-parkinsonian activity. Furthermore, potential as local anesthetics, antiarrhythmic agents, and antimicrobial agents has also been suggested for new piperidine derivatives researchgate.net. These predictions provide a valuable roadmap for prioritizing which biological assays should be performed to uncover the therapeutic potential of new compounds like this compound.
Conformational Analysis and Energy Minimization
Computational and theoretical investigations into the conformational landscape of this compound are essential for understanding its three-dimensional structure, stability, and potential interactions with biological targets. These studies typically employ methods like molecular mechanics and quantum mechanics to identify the most stable conformations (conformers) and the energy barriers between them.
The conformational flexibility of this molecule primarily arises from three key areas: the puckering of the piperidine ring, the orientation of the benzyl substituent relative to the piperidine ring, and the rotation of the methoxy and methyl groups on the phenyl ring.
Piperidine Ring Conformation
The piperidine ring, like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. nih.gov In this arrangement, substituents can occupy either an axial or an equatorial position. For a 3-substituted piperidine such as this compound, the bulky benzyl group is expected to strongly favor the equatorial position. This orientation minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if the substituent were in the axial position. rsc.org The nitrogen atom's lone pair and the N-H proton also contribute to the conformational equilibrium, though the equatorial preference of a large substituent at the 3-position is generally the dominant factor.
Substituent Orientation and Rotational Isomers
The connection between the piperidine ring and the benzyl group involves a single bond, allowing for rotation. This rotation leads to different rotational isomers (rotamers), each with a distinct energy level. Energy minimization calculations are used to identify the preferred dihedral angles that define the spatial arrangement of the benzyl group relative to the piperidine ring. The lowest energy conformer will be the one that best balances steric and electronic effects.
Similarly, rotation around the bond connecting the methoxy group to the phenyl ring is another source of conformational variability. Theoretical calculations can determine the most stable orientation of this group relative to the plane of the phenyl ring.
Energy Minimization Studies
Energy minimization is a computational process used to find the geometry of a molecule that corresponds to a minimum on the potential energy surface. For a molecule like this compound, this process would involve systematically exploring the different ring puckers and rotational isomers to locate the global energy minimum and other low-energy conformers. Methods such as Density Functional Theory (DFT) are often employed for such calculations, providing accurate geometric parameters and relative energies of different conformers. nih.gov
The following tables outline the types of data that would be generated from a detailed conformational analysis and energy minimization study.
Table 1: Calculated Relative Energies of Potential Conformers
| Conformer Description | Computational Method | Relative Energy (kcal/mol) |
|---|---|---|
| Equatorial Benzyl - Chair | DFT / MM | Data Not Available |
| Axial Benzyl - Chair | DFT / MM | Data Not Available |
| Equatorial Benzyl - Twist-Boat | DFT / MM | Data Not Available |
This interactive table illustrates the typical outputs of an energy minimization study. The conformer with the lowest energy is assigned a relative energy of 0.0 kcal/mol.
Table 2: Key Dihedral Angles of the Lowest Energy Conformer
| Dihedral Angle Definition | Atom Sequence | Calculated Angle (Degrees) |
|---|---|---|
| Piperidine Ring Torsion | C2-C3-C4-C5 | Data Not Available |
| Benzyl Group Orientation | C2-C3-C_benzyl-C_phenyl | Data Not Available |
| Methoxy Group Orientation | C_phenyl-C_phenyl-O-C_methyl | Data Not Available |
This interactive table shows key dihedral angles that define the molecule's 3D shape. These values would be obtained from the geometry of the energy-minimized structure.
V. Structure Activity Relationship Sar Studies of 3 4 Methoxy 3 Methyl Benzyl Piperidine and Analogs
Influence of Benzyl (B1604629) Moiety Substitutions
The substituted benzyl group is a key pharmacophoric element. Variations in the nature and position of substituents on this aromatic ring can significantly modulate the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and efficacy.
The specific placement of the methoxy (B1213986) and methyl groups on the benzyl ring is a critical determinant of biological activity. Research on analogous structures, such as substituted N-(piperidin-4-yl)-naphthamides, has shown that the position of these groups can be highly influential. For instance, in certain series, 3-methoxy, 3-methyl, and 4-methyl substituents on the benzyl moiety were found to be favorable for enhancing affinity at specific dopamine (B1211576) receptors. nih.gov This suggests that the 4-methoxy and 3-methyl substitution pattern in the parent compound is likely optimized for a particular biological target.
Studies on other classes of molecules have consistently demonstrated that altering the position of a methoxy group (e.g., ortho-, meta-, vs. para-) significantly affects biological properties, including bioavailability and target interaction. mdpi.comresearchgate.net The methoxy group, while often considered a hybrid of a hydroxyl and a methyl group, can produce unique effects on ligand-target binding and physicochemical properties that are more than the sum of its parts. nih.gov The interplay between the electron-donating methoxy group and the weakly electron-donating methyl group at the 3 and 4 positions of the benzyl ring creates a specific electronic and steric environment that is central to its activity.
Table 1: Positional Effects of Benzyl Substituents on Receptor Affinity in Analogous Scaffolds Data synthesized from studies on related benzylpiperidine and naphthamide analogs.
| Benzyl Substitution Pattern | Observed Effect on Affinity/Activity | Reference Series |
|---|---|---|
| 3-Methoxy | Favorable for D4.2 affinity | 2-Naphthamides nih.gov |
| 3-Methyl | Increased D4.2 affinity | 1- and 2-Naphthamides nih.gov |
| 4-Methyl | Increased D4.2 affinity | 1- and 2-Naphthamides nih.gov |
| 4-Methoxy | Significant impact on cytotoxicity and antimicrobial activity depending on position | β-Diketones mdpi.com |
The electronic nature of the substituents on the benzyl ring plays a pivotal role in modulating biological activity. Generally, any perturbation to the electronic structure of an aromatic ring, whether by electron-donating or electron-withdrawing groups, can alter its interaction with biological targets. nih.gov
In studies of related compounds, the effects of these groups have been shown to be target-dependent. For example, in a series of fluorinated arylcyclopropylamines, electron-donating substituents (e.g., -Me, -OMe) on the aryl ring increased inhibitory potency against tyramine (B21549) oxidase, whereas electron-withdrawing groups (e.g., -F, -Cl, -CF₃) decreased activity. nih.gov Conversely, for certain donepezil-BHT hybrids, making the benzylpiperidine portion more electron-deficient through halogen substitution led to potent, nonselective inhibition of monoamine oxidase (MAO). acs.org In yet other series, the addition of a strongly electron-withdrawing group like trifluoromethyl (-CF₃) was found to enhance binding affinity with specific enzymes. scielo.br This highlights that the optimal electronic properties are highly specific to the target protein's active site. For 3-(4-methoxy-3-methyl-benzyl)-piperidine, the two electron-donating groups suggest that a relatively electron-rich aromatic ring is favorable for its intended biological activity.
Table 2: General Influence of Electronic Groups on Activity in Related Compound Classes
| Substituent Type | Example Groups | General Effect on Activity (Target Dependent) | Reference |
|---|---|---|---|
| Electron-Donating | -OCH₃, -CH₃ | Increased potency in some systems (e.g., tyramine oxidase inhibitors). nih.gov | nih.gov |
| Electron-Withdrawing | -F, -Cl, -CF₃, -NO₂ | Decreased potency in some systems nih.gov, but increased in others (e.g., certain MAO inhibitors or MMP inhibitors). acs.orgscielo.br | nih.govacs.orgscielo.br |
The carbon atom that links the benzyl ring to the piperidine (B6355638) ring is a potential chiral center if it bears four different substituents. While the parent compound this compound is achiral at this position, analogs with further substitution could be chiral. The stereochemistry at this benzylic position is critical because it dictates the three-dimensional orientation of the bulky benzyl group relative to the piperidine ring. The stability of intermediates in reactions at the benzylic position is enhanced by resonance with the aromatic ring, which can influence the stereochemical outcome of synthetic routes. youtube.com In the synthesis of some methylphenidate analogs, the retention of chirality at the benzylic carbon was noted to be crucial for the final product's stereochemistry. d-nb.info Different stereoisomers (enantiomers or diastereomers) would present distinct spatial arrangements to a receptor, likely resulting in significant differences in binding affinity and biological activity.
Effects of Piperidine Ring Substitutions and Conformation
The point of attachment of the benzyl group to the piperidine ring is a key determinant of activity. Shifting the benzyl group from the 3-position to the 2- or 4-position creates positional isomers with distinct pharmacological profiles. Studies on different classes of piperidine-containing compounds have shown that such positional changes profoundly impact biological activity. For instance, in one series of MAO inhibitors, compounds with a 1,3-substituted piperidine ring demonstrated superior activity compared to their 1,4-substituted counterparts. acs.org In another study, 1-benzylpiperidin-4-yl substituted compounds were found to be more potent than 4-benzylpiperidin-1-yl isomers. nih.gov
The synthesis of positional analogs of methylphenidate, a well-known piperidine-containing drug, has been achieved through site-selective functionalization at the C2, C3, or C4 positions, underscoring the importance of this structural feature for generating diverse biological effects. d-nb.infonih.gov The 3-substituted pattern of the parent compound places the benzyl group in a specific spatial region that is likely optimal for its target, and moving it to the 4-position would alter the distance and vector relative to the piperidine nitrogen, significantly impacting receptor binding.
The piperidine ring typically adopts a chair conformation to minimize steric strain. nih.gov Substituents on the ring can exist in either axial or equatorial positions, and this orientation can have a profound effect on biological activity. The relative stability of these conformers can be influenced by other substitutions on the ring. nih.gov
The stereochemistry of the piperidine ring is a critical factor for biological activity. This is vividly illustrated by the drug methylphenidate, where the threo diastereomers are pharmacologically active, while the erythro diastereomers are not. wikipedia.org Similarly, studies on other piperidine derivatives have confirmed that the stereochemical arrangement of substituents significantly affects their antibacterial, antifungal, and anthelmintic activities. nih.gov For 3-benzylpiperidine (B85744) analogs, any additional substitution on the piperidine ring would create new chiral centers. The resulting diastereomers, differing in the axial or equatorial placement of substituents, would likely exhibit markedly different biological activities due to their distinct three-dimensional shapes and abilities to interact with chiral biological macromolecules. For instance, in one study, the para-substitution of a hydroxyl group on a piperidine ring was found to be preferable to meta-substitution for MAO inhibitory activity. nih.gov
Conformational Flexibility and Preferred Conformations
The conformational flexibility of the piperidine ring is a critical determinant of a molecule's biological activity. The piperidine ring typically adopts a low-energy chair conformation, which minimizes steric strain. In this conformation, substituents can be oriented in either an axial or equatorial position. The preferred orientation is influenced by the size and nature of the substituents.
For 3-substituted piperidines like this compound, the benzyl group at the 3-position will preferentially occupy the equatorial position to minimize steric hindrance. This orientation affects how the molecule presents its pharmacophoric features to a biological target.
While the chair conformation is most stable, boat and twist-boat conformations are also possible, although they are generally higher in energy. nih.gov However, the binding of a ligand to a receptor can induce a higher-energy conformation if the energetic penalty is offset by favorable binding interactions. nih.gov In some cases, constraining the piperidine ring in a specific conformation, such as a boat form through bridging, can lead to maintained or even enhanced affinity for a target receptor, suggesting that the receptor may accommodate or even prefer non-chair conformations. nih.gov
The introduction of additional substituents on the piperidine ring can further influence its conformational preferences and biological activity. For instance, adding a methyl group at the 2-position of a piperidine ring has been shown to enhance aqueous solubility in some series of compounds. thieme-connect.com
Table 1: Impact of Piperidine Ring Conformation on Receptor Affinity
| Compound Analogy | Piperidine Conformation | Receptor Affinity | Reference |
| Flexible Piperidine | Predominantly Chair | Baseline | nih.gov |
| Bridged Piperidine (Boat-constrained) | Rigid Boat | Maintained or Enhanced | nih.gov |
| Substituted Piperidine | Influenced by Substituent | Variable | thieme-connect.com |
Linker Chain Variations and Their Impact on SAR
Linker Length: Studies on various piperidine-containing compounds have shown that linker length is a critical parameter. nih.gov In many instances, increasing or decreasing the length of the linker can drastically alter biological activity. nih.govnih.gov For example, in a series of hybrids targeting acetylcholinesterase (AChE), a two-carbon linker was found to be optimal, with both shorter and longer linkers resulting in decreased inhibitory activity. nih.gov
Linker Composition: Replacing atoms within the linker can also significantly impact activity. In one study, replacing a nitrogen atom in a linker with an oxygen atom slightly increased inhibitory activity, while replacing it with a methylene (B1212753) group (CH2) caused a dramatic increase in potency. nih.gov This highlights the importance of the linker's electronic and hydrophobic properties.
Linker Rigidity: The flexibility of the linker is another key factor. While flexible linkers, such as simple alkyl chains, allow the molecule to adopt various conformations to fit into a binding pocket, they can also have higher entropic penalties upon binding. nih.gov In contrast, more rigid linkers, such as those incorporating cyclic fragments like piperazine (B1678402) or piperidine, can pre-organize the molecule in a bioactive conformation, potentially increasing potency and metabolic stability. nih.gov
Table 2: Effect of Linker Modifications on Biological Activity of Analogous Piperidine Derivatives
| Linker Variation | General Impact on Activity | Example from Analogous Series | Reference |
| Increased Length | Often decreases activity | Elongation of alkyl linkers reduced affinity for 5-HT6 receptors and BuChE. | nih.gov |
| Decreased Length | Can decrease or increase activity depending on the target | A one-carbon linker showed lower AChE inhibition than a two-carbon linker. | nih.gov |
| Atom Replacement | Significant impact on potency | Replacing -NH- with -CH2- in the linker drastically increased PDE9A inhibition. | nih.gov |
| Increased Rigidity | Can enhance potency and metabolic stability | Use of piperidine/piperazine in linkers increased metabolic stability and potency of ARV-110. | nih.gov |
Rational Design Principles for Piperidine Derivatives
The rational design of novel piperidine derivatives like this compound involves a combination of computational and synthetic strategies aimed at optimizing interactions with a specific biological target. nih.govnih.gov
Structure-Based Design: When the three-dimensional structure of the target protein is known, computational tools like molecular docking and molecular dynamics simulations can be employed. nih.gov These methods predict how a ligand binds to the active site of a target, allowing for the rational design of modifications to improve binding affinity and selectivity. nih.gov This approach has been successfully used to design N-benzylpiperidine derivatives as inhibitors of enzymes implicated in Alzheimer's disease. nih.gov
Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a set of known active compounds. nih.gov This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. Novel compounds can then be designed to fit this model.
Scaffold Hopping and Bioisosteric Replacement: To explore new chemical space or improve properties like solubility and metabolic stability, medicinal chemists often employ scaffold hopping (replacing the core piperidine structure with a different ring system that maintains the correct 3D orientation of substituents) or bioisosteric replacement (substituting functional groups with others that have similar physicochemical properties).
Introduction of Chirality: Introducing chiral centers into the piperidine scaffold can significantly enhance biological activity, selectivity, and pharmacokinetic properties. thieme-connect.comthieme-connect.com The specific stereochemistry of a molecule is often critical for its interaction with chiral biological macromolecules like proteins and receptors.
Multi-Target-Directed Ligands (MTDLs): For complex diseases, a strategy of designing single molecules that can interact with multiple targets is gaining prominence. nih.govnih.gov The piperidine scaffold is often used in the design of MTDLs due to its versatility in allowing the attachment of different pharmacophoric elements directed at various targets. nih.gov
Vi. Biological Target Interaction and Mechanistic Investigations in Vitro Studies
Enzyme Modulation and Inhibition Profiles (In Vitro)
The piperidine (B6355638) scaffold is a common feature in many biologically active molecules and has been investigated for its ability to modulate the activity of various enzymes. The following subsections detail the in vitro inhibitory profiles of piperidine derivatives against several key enzyme classes.
Piperidine derivatives have been explored as inhibitors of human carbonic anhydrase (hCA) isoforms. A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which incorporate a substituted piperidine ring, have demonstrated potent inhibitory activity against several hCA isoforms, including the cytosolic hCA I and II, and the tumor-associated hCA IX and XII. sic.gov.co
The inhibitory activities are often in the nanomolar range, indicating a high affinity for the enzyme's active site. For instance, a derivative featuring a 4-methoxyphenyl (B3050149) group (Compound 6 in the referenced study) showed significant inhibition of hCA II with a Ki of 3.7 nM. sic.gov.co This same compound was also the most potent against the cancer-related isoform hCA IX, with a sub-nanomolar Ki of 0.9 nM, demonstrating selectivity for this particular isoform. sic.gov.co The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the aromatic rings attached to the piperidine core play a crucial role in the inhibitory potency and selectivity. sic.gov.co
Other related structures, such as ureido benzenesulfonamides incorporating piperidine moieties, have also been reported as effective inhibitors of various CA isoforms. acs.org
Table 1: In Vitro Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Substituted 1-(4-Sulfamoylbenzoyl)piperidine Derivatives
| Compound Derivative (Substituent) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
|---|---|---|---|---|
| 3-Methoxyphenyl | 16.5 | 5.8 | 1.8 | 6.5 |
| 4-Methoxyphenyl | 7.4 | 3.7 | 0.9 | 4.4 |
| 4-Chlorophenyl | 10.3 | 4.4 | 1.1 | 5.9 |
| 4-Fluorophenyl | 8.8 | 5.6 | 1.4 | 4.8 |
Data sourced from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides. sic.gov.co
Plasmepsins are aspartic proteases found in the Plasmodium parasite, which are crucial for the degradation of hemoglobin. As such, they are considered high-priority targets for the development of new antimalarial drugs. Piperidine-based chalcones have been evaluated for their ability to inhibit Plasmepsin-II. science.gov
In one study, a series of piperidine-based chalcones were assessed for their inhibitory activity against Plasmepsin-II. The half-maximal inhibitory concentration (IC50) values for these compounds against the growth of the chloroquine-susceptible P. falciparum 3D7 strain were found to be in the micromolar range, varying from 1.60 to 153.51 µM. science.gov This indicates that the piperidine scaffold can serve as a basis for developing inhibitors of this critical parasitic enzyme. The specific substitutions on the chalcone (B49325) structure significantly influence the inhibitory potency. science.gov
Protein Kinase C (PKC) represents a family of enzymes that are key regulators of various cellular processes, including cell differentiation and proliferation. The inhibition of PKC is a strategy being explored for therapeutic intervention in several diseases. While direct studies on "3-(4-Methoxy-3-methyl-benzyl)-piperidine" are not available, related heterocyclic compounds containing the piperidine or the structurally similar piperazine (B1678402) ring have been identified as PKC inhibitors.
For example, 1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine (H7) is a known potent inhibitor of Protein Kinase C. science.gov In vitro studies have shown that H7 can induce neuritogenesis in Neuro-2a cells, an effect that is linked to its PKC inhibitory activity. science.gov This suggests that the piperazine/piperidine core can be a key pharmacophore for interacting with the kinase domain of PKC. Other research has also highlighted piperidine derivatives as potential PKC inhibitors, indicating the relevance of this structural class in the search for new modulators of this enzyme family.
Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, is a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms. It is a major target for several classes of commercial herbicides. A review of available scientific literature indicates that while various heterocyclic compounds are known AHAS inhibitors, there is very limited publicly available research specifically detailing the in vitro inhibitory activity of piperidine derivatives against this enzyme. One patent document lists a benzylpiperidine compound as an AHAS inhibitor, but does not provide specific in vitro data such as IC50 or Ki values. sic.gov.co Therefore, the potential for piperidine-containing molecules to act as AHAS inhibitors remains an area requiring further investigation.
Investigational Pharmacological Activities (In Vitro, Non-Clinical)
Beyond enzyme inhibition, piperidine derivatives have been investigated for a range of other pharmacological effects in non-clinical, in vitro settings. This section focuses on their potential as antitumor agents.
The cytotoxic potential of various piperidine derivatives against cancer cell lines has been a subject of significant research. These studies aim to identify new compounds that can inhibit tumor cell growth and proliferation.
N-benzyl-piperidinyl acylhydrazone hybrids have been evaluated for their cytotoxic profiles against non-small cell lung cancer (A549) and hepatocellular carcinoma (HepG2) cell lines. sic.gov.co Derivatives from this class have shown antiproliferative activities, with IC50 values in the micromolar range. For example, compound 6i ((E)-N'-(4-bromobenzylidene)-2-(4-(4-chlorobenzyl)piperidin-1-yl)acetohydrazide) was most active against HepG2 cells with an IC50 of 58.40 µM, while compound 6k ((E)-N'-(4-(dimethylamino)benzylidene)-2-(4-(4-chlorobenzyl)piperidin-1-yl)acetohydrazide) was most active against A549 cells with an IC50 of 59.58 µM. sic.gov.co
Another class of compounds, benzopyranone derivatives featuring a piperidinylethoxy side chain, also demonstrated cytotoxic activity against the A549 human lung carcinoma cell line. The IC50 (referred to as LD50 in the study) for the piperidinylethoxy derivative was 8.33 µM after 48 hours of treatment.
Furthermore, a study on (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a compound with a methoxyphenyl group reminiscent of the subject compound's benzyl (B1604629) moiety, displayed potent cytotoxicity in various tumor cell lines, with IC50 values in the nanomolar range. For example, against the SF-295 glioblastoma cell line, the IC50 was 0.05 µg/mL. These findings collectively highlight that the piperidine scaffold, particularly when substituted with various benzyl and other aromatic groups, is a promising framework for the development of novel antitumor agents. sic.gov.co
Table 2: In Vitro Cytotoxicity of Piperidine Derivatives Against Various Cancer Cell Lines
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 Value |
|---|---|---|---|
| N-benzyl-piperidinyl acylhydrazone | (E)-N'-(4-bromobenzylidene)-2-(4-(4-chlorobenzyl)piperidin-1-yl)acetohydrazide | HepG2 (Hepatocellular Carcinoma) | 58.40 µM |
| N-benzyl-piperidinyl acylhydrazone | (E)-N'-(4-(dimethylamino)benzylidene)-2-(4-(4-chlorobenzyl)piperidin-1-yl)acetohydrazide | A549 (Non-small Cell Lung Cancer) | 59.58 µM |
| Benzopyranone derivative | Piperidinylethoxy derivative | A549 (Non-small Cell Lung Cancer) | 8.33 µM |
| Methoxyphenyl-containing compound | (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | SF-295 (Glioblastoma) | 0.05 µg/mL |
Data compiled from multiple in vitro studies. sic.gov.co
Antimicrobial Properties (In Vitro)
In vitro antimicrobial studies are designed to assess a compound's ability to inhibit or kill microorganisms like bacteria and fungi. Standard methods include the disk diffusion assay and the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe. While the piperidine scaffold is a common feature in molecules investigated for antimicrobial properties, a thorough review of published scientific literature reveals no specific studies detailing the in vitro antimicrobial activity of this compound against any tested microbial strains.
Neuroprotective Potential (In Silico/In Vitro)
Neuroprotective potential refers to the ability of a compound to prevent or slow the process of neuronal cell death. In vitro assessments often involve treating neuronal cell cultures with a neurotoxin to induce damage and then co-administering the test compound to measure any protective effects. In silico models can predict a compound's ability to interact with targets involved in neurodegenerative diseases. Despite the known neuroprotective effects of some piperidine-containing compounds, there are currently no specific in silico or in vitro research findings available in the scientific literature for this compound.
Antioxidant Activities (In Vitro)
Antioxidant assays measure a compound's capacity to neutralize harmful reactive oxygen species (ROS), or free radicals. Common in vitro methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, which gauge the compound's ability to donate an electron or hydrogen atom. The presence of a methoxy (B1213986) group on a benzene (B151609) ring can sometimes confer antioxidant properties. However, a review of scientific databases indicates that this compound has not been specifically evaluated for its in vitro antioxidant activities in any published studies.
Ligand-Receptor Interaction Modeling (Computational)
Ligand-receptor interaction modeling, often referred to as molecular docking, is a computational technique used to predict how a molecule (the ligand) binds to the active site of a target protein (the receptor). nih.gov This method calculates the binding affinity and visualizes the interaction, providing insight into the compound's potential mechanism of action. nih.gov Such computational studies are crucial in modern drug discovery to screen potential drug candidates. A search of existing research reveals no published molecular docking or other ligand-receptor interaction modeling studies specifically performed for the compound this compound.
Vii. Future Directions in Research
Development of Novel Analogs with Enhanced Selectivity
A primary objective in the evolution of 3-(4-Methoxy-3-methyl-benzyl)-piperidine as a therapeutic lead is the rational design and synthesis of new analogs with improved selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this process, providing critical insights into how molecular modifications influence potency and selectivity.
Research on structurally related piperidine (B6355638) compounds has demonstrated that minor chemical alterations can lead to significant changes in biological activity. For instance, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides developed as inhibitors of the presynaptic choline (B1196258) transporter (CHT), modifications to the piperidine ring were critical. The introduction of a methyl group on the piperidine nitrogen (compound 10m, ML352) resulted in a potent, equipotent analog, whereas moving the N-methylpiperidine substituent from the 4-position to the 3-position was tolerated but resulted in a less active compound. nih.gov Similarly, in the development of N-Benzyl piperidine derivatives as dual inhibitors for histone deacetylase (HDAC) and acetylcholinesterase (AChE), specific substitutions led to compounds with potent dual-enzyme inhibition. nih.gov
Future strategies for modifying this compound could involve:
Substitution on the Piperidine Ring: Introducing various functional groups at different positions on the piperidine ring to explore new binding interactions. Facile and diastereoselective synthesis methods for creating substituted piperidines are continually being developed, providing the necessary tools for creating diverse libraries of analogs. researchgate.net
Modification of the Benzyl (B1604629) Moiety: Altering the electronic and steric properties of the benzyl ring by changing the substituents (e.g., the methoxy (B1213986) and methyl groups) could fine-tune target affinity and selectivity.
Stereochemical Control: The synthesis of enantiomerically pure piperidines is crucial, as different stereoisomers often exhibit distinct pharmacological profiles. acs.orgnih.gov Asymmetric synthesis routes can provide access to specific enantiomers of the parent compound and its derivatives for individual evaluation. acs.org
The iterative process of synthesizing and evaluating these analogs will build a comprehensive SAR profile, guiding the development of candidates with optimal selectivity and minimizing off-target effects.
Table 1: Example Structure-Activity Relationship Data from Related Piperidine Derivatives
| Compound/Analog | Target(s) | IC50 Value | Key Structural Feature | Reference |
| d5 | HDAC / AChE | 0.17 µM / 6.89 µM | N-benzyl piperidine derivative | nih.gov |
| d10 | HDAC / AChE | 0.45 µM / 3.22 µM | N-benzyl piperidine derivative | nih.gov |
| H-9 | Cathepsin K | 0.08 µM | Piperidamide-3-carboxamide derivative | nih.gov |
| ML352 (10m) | Choline Transporter (CHT) | Potent Inhibition | N-methylpiperidine ether analog | nih.gov |
Exploration of New Biological Targets for Therapeutic Discovery
The versatility of the piperidine scaffold suggests that this compound and its future analogs could interact with a wide array of biological targets beyond those initially hypothesized. A systematic exploration for new targets is a key strategy for discovering novel therapeutic applications.
In silico prediction tools can be employed as a preliminary step to identify likely protein targets. clinmedkaz.org Such computational approaches analyze chemical structures to predict interactions with various enzymes, G-protein coupled receptors, ion channels, and transport systems, thereby suggesting potential therapeutic uses in areas like oncology and central nervous system (CNS) disorders. clinmedkaz.org
Based on research into analogous structures, several target classes are of particular interest:
Enzymes: Piperidine derivatives have been successfully developed as potent inhibitors of various enzymes. Examples include acetylcholinesterase (AChE) and histone deacetylase (HDAC) for Alzheimer's disease, cathepsin K for osteoporosis, and Dipeptidyl Peptidase IV (DPP-4) for diabetes. nih.govnih.govnih.gov
Receptors: The kappa-opioid receptor (KOR) has been identified as a target for piperidine-based molecules, with potential applications in managing pain and mood disorders. researchgate.net
Oncological Targets: Certain piperidine compounds have demonstrated cytotoxic effects against cancer cell lines by modulating pro-apoptotic genes like p53 and Bax. nih.gov The multitarget-directed ligand approach is particularly promising in cancer therapy, where derivatives could be designed to inhibit multiple kinases simultaneously. nih.govmdpi.com
Table 2: Potential Biological Target Classes for Piperidine Scaffolds
| Target Class | Specific Example(s) | Associated Therapeutic Area | Reference |
| Enzymes | HDAC, AChE, Cathepsin K, DPP-4 | Alzheimer's Disease, Osteoporosis, Diabetes | nih.govnih.govnih.gov |
| Receptors | Kappa-Opioid Receptor (KOR) | Pain, Mood Disorders, Addiction | researchgate.net |
| Kinases | EGFR, VGFR2 | Oncology | mdpi.com |
| Transporters | Choline Transporter (CHT) | Neurological Disorders | nih.gov |
| Oncogenic Pathways | p53, Bax | Oncology | nih.gov |
Advanced Computational Modeling for Mechanism Elucidation
To complement and guide synthetic and biological efforts, advanced computational modeling is an indispensable tool. These in silico techniques provide a molecular-level understanding of how this compound and its analogs interact with biological targets, thereby accelerating the drug design cycle.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies can elucidate key binding interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for a compound's affinity and selectivity. nih.govnih.gov For example, docking analyses have been used to confirm the binding of piperidine derivatives to the active sites of cathepsin K and various cancer-related proteins. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, offering insights into the stability of binding poses and conformational changes that may occur upon binding.
Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of a series of compounds with their biological activity. niscpr.res.in By building a robust QSAR model, researchers can predict the activity of yet-to-be-synthesized analogs, helping to prioritize which derivatives to pursue.
By using these computational methods, researchers can rationalize experimental results and make more informed decisions in the design of next-generation analogs with enhanced properties.
Table 3: Applications of Computational Modeling in Piperidine Research
| Computational Method | Application/Purpose | Reference |
| Molecular Docking | Predicts binding modes and identifies key interactions with target residues. | nih.govnih.gov |
| Target Prediction (e.g., SwissTargetPrediction) | Identifies potential biological targets for novel compounds. | clinmedkaz.org |
| ADME Prediction | In silico prediction of absorption, distribution, metabolism, and excretion properties. | nih.gov |
| QSAR | Correlates chemical structure with biological activity to predict the potency of new analogs. | niscpr.res.in |
Integration of Synthetic and Biological Research Efforts
The most effective path to therapeutic discovery lies in the tight integration of synthetic chemistry, biological evaluation, and computational modeling. This synergistic approach creates an iterative cycle of design, synthesis, testing, and refinement that is highly efficient.
The process typically begins with a lead compound, such as this compound.
Design & Modeling: Computational tools are used to predict potential targets and design a focused library of analogs with a high probability of improved activity and selectivity. clinmedkaz.orgnih.gov
Synthesis: Advanced synthetic methodologies are employed to create the designed analogs, often with precise control over stereochemistry. researchgate.netacs.orgnih.gov
Biological Evaluation: The new compounds are screened against the intended biological targets to determine their potency (e.g., IC50 values) and selectivity. nih.govnih.gov This step generates crucial SAR data.
Refinement: The experimental SAR data is then fed back into the computational models. This new information refines the models, leading to a better understanding of the target's requirements and the design of a subsequent, more optimized generation of compounds.
This integrated feedback loop, which has been successfully applied to the discovery of potent inhibitors for targets like the choline transporter, ensures that research efforts are data-driven and focused, maximizing the potential for developing a novel therapeutic agent from the this compound scaffold. nih.gov
Q & A
Basic Research Questions
Q. What are common synthetic routes for 3-(4-Methoxy-3-methyl-benzyl)-piperidine and its analogs?
- Methodological Answer :
- Knoevenagel Condensation : Used to synthesize intermediates by reacting benzaldehyde derivatives with active methylene compounds. For example, piperidine-catalyzed condensation of 4-methoxy-3-methylbenzaldehyde with cyanoacetate esters yields precursors for further functionalization .
- Mitsunobu Reaction : Effective for introducing ether linkages, such as coupling hydroxylated intermediates with piperidine derivatives under azodicarboxylate and triphenylphosphine conditions .
- Suzuki Coupling : Enables aryl-aryl bond formation for attaching substituents to the benzyl group. Optimize with Pd catalysts and base selection (e.g., Na₂CO₃ in ethanol/water) .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
-
¹H/¹³C-NMR : Assign peaks using coupling constants and integration. For example, methoxy protons (δ ~3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm) confirm substitution patterns .
-
FTIR : Identify functional groups like C-O (1250 cm⁻¹ for methoxy) and NH stretches (3198 cm⁻¹ in hydrazine intermediates) .
-
HRMS : Validate molecular weight (e.g., [M+H]⁺ with <2 ppm error) .
Q. What safety protocols are essential for handling piperidine derivatives?
- Methodological Answer :
- PPE : Use gloves, goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Work in fume hoods to mitigate inhalation risks (piperidines may release toxic vapors).
- Storage : Keep at −20°C in airtight containers for moisture-sensitive derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data in stereochemical analysis of the piperidine ring?
- Methodological Answer :
- NMR Coupling Constants : Trans-configuration on piperidine rings shows distinct J values (e.g., axial-equatorial vs. equatorial-equatorial protons). For example, J = 10–12 Hz suggests trans-disubstituted rings .
- TLC Monitoring : Track isomerization during synthesis. Use alumina plates with dichloromethane/MeOH (95:5) to separate diastereomers .
- X-ray Crystallography : Resolve absolute configurations when NMR is ambiguous .
Q. What strategies optimize oxidative cyclization for synthesizing heterocyclic derivatives?
- Methodological Answer :
-
Oxidant Selection : Sodium hypochlorite (NaOCl) in ethanol achieves 73% yield in triazolopyridine synthesis, avoiding toxic Cr(VI) reagents .
-
Reaction Time/Temp : 3 hrs at room temperature minimizes side reactions. Prolonged heating degrades sensitive intermediates .
-
Workup : Extract with ethyl acetate, wash with brine, and purify via alumina plug chromatography .
Parameter Optimal Condition Outcome Oxidant 5% NaOCl in ethanol Clean conversion, minimal byproducts Temperature 25°C Prevents decomposition of hydrazine intermediates
Q. How do substituents on the benzyl group influence pharmacological activity?
- Methodological Answer :
-
Electron-Withdrawing Groups (e.g., Cl) : Enhance binding to targets like LSD1 by increasing electrophilicity. SAR studies show IC₅₀ improvements with para-chloro substituents .
-
Methoxy Positioning : Ortho-methoxy groups reduce steric hindrance, improving pharmacokinetics compared to meta-substitution .
-
Bulkiness : tert-Butyl groups (as in fenpropidin) increase lipophilicity, affecting blood-brain barrier penetration .
Substituent Position Biological Impact Reference 4-Cl Benzyl ↑ LSD1 inhibition 3-OCH₃ Benzyl ↓ Metabolic clearance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
